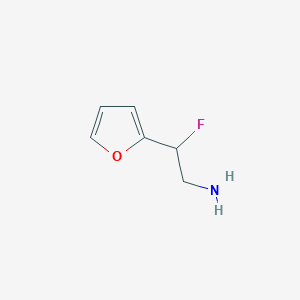
3-Fluoropyrrolidine-3-carboxamide
Overview
Description
3-Fluoropyrrolidine-3-carboxamide is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The introduction of a fluorine atom into the pyrrolidine ring significantly alters its chemical and biological properties, making it a compound of interest in medicinal chemistry and pharmaceutical research. The presence of the carboxamide group further enhances its potential for forming hydrogen bonds, which is crucial for its interaction with biological targets.
Mechanism of Action
Target of Action
It’s known that carboxamide moieties in similar compounds can form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Mode of Action
It’s known that the presence of a carboxamide moiety in similar compounds can cause hydrogen bonds with various enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
It’s known that similar compounds with a carboxamide moiety can inhibit the activity of various enzymes and proteins, affecting their associated biochemical pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 13214 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that similar compounds with a carboxamide moiety can inhibit the activity of various enzymes and proteins, potentially leading to a range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-Fluoropyrrolidine-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in the compound enhances its binding affinity to certain enzymes, leading to potential enzyme inhibition or activation. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and proteases. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular proliferation and differentiation . Additionally, the compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine atom in the compound enhances its binding affinity to target enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of kinases by binding to their active sites and preventing substrate phosphorylation . This inhibition can result in downstream effects on cell signaling and gene expression. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time due to its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and changes in cellular metabolism . In vivo studies have also demonstrated that the compound can have long-term effects on tissue function and organismal health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular function without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and administration regimen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropyrrolidine-3-carboxamide typically involves the fluorination of pyrrolidine derivatives. One common method is the bromofluorination of alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization to yield the fluorinated pyrrolidine . Another approach involves the use of electrophilic fluorinating reagents such as N-fluorodibenzenesulfonimide to convert γ-lactams into α-fluorinated derivatives, which are then reduced to form 3-fluoropyrrolidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using commercially available fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Fluoropyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyrrolidine: Lacks the carboxamide group, resulting in different chemical and biological properties.
3-Fluoroazetidine: A four-membered ring analog with distinct reactivity and biological activity.
Fluorinated Pyridines: Contain a six-membered ring with nitrogen, exhibiting different electronic properties and reactivity
Uniqueness
3-Fluoropyrrolidine-3-carboxamide is unique due to the combination of the fluorine atom and the carboxamide group, which provides a balance of lipophilicity and hydrogen bonding capability. This makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
3-fluoropyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2O/c6-5(4(7)9)1-2-8-3-5/h8H,1-3H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZXELKWRSKEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


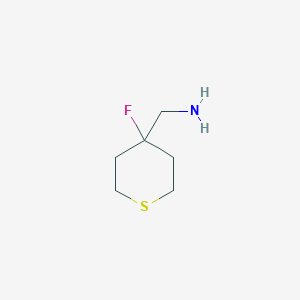
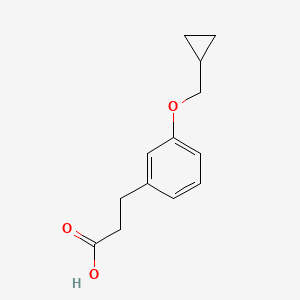
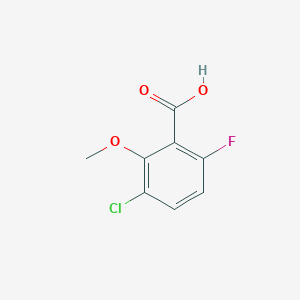

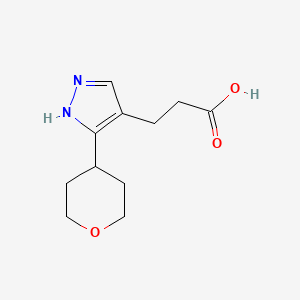

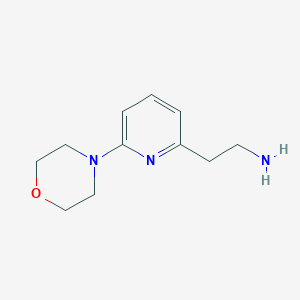
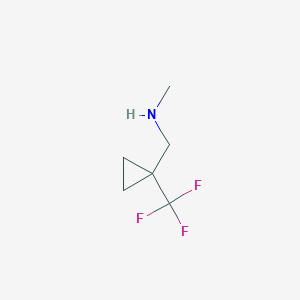
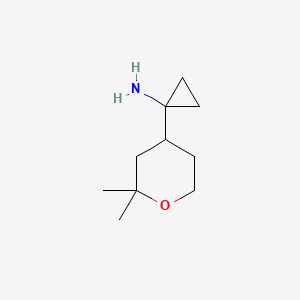

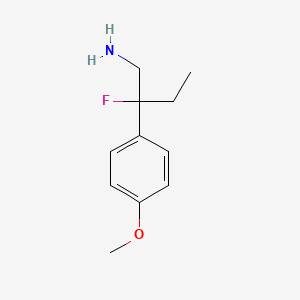
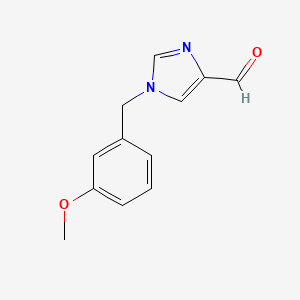
![4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1470330.png)
